Acetylalanyl-alanyl-alanyl-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

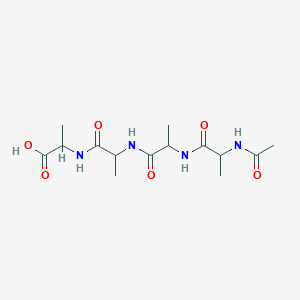

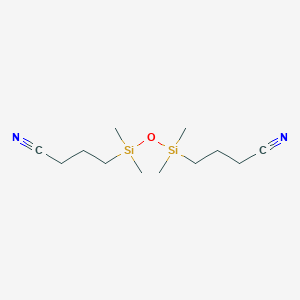

Acetylalanyl-alanyl-alanyl-alanine is a tetrapeptide composed of four alanine residues, with the N-terminal alanine acetylated . It is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination .

Molecular Structure Analysis

The molecular formula of Acetylalanyl-alanyl-alanyl-alanine is C14H24N4O6 . Its average mass is 344.364 Da and its monoisotopic mass is 344.169586 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylalanyl-alanyl-alanyl-alanine include a density of 1.2±0.1 g/cm3, boiling point of 807.4±65.0 °C at 760 mmHg, and a flash point of 442.1±34.3 °C . It has 10 hydrogen bond acceptors, 5 hydrogen bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Enzymatic Activity and Specificity

A study identified a new enzyme from human erythrocytes, N-acetylalanine aminopeptidase , which liberates N-acetylalanine from peptides including N-acetylalanyl-alanyl-alanine with high specificity. This enzyme is important for understanding the metabolic pathways involving N-acetylalanine peptides and their physiological roles in erythrocytes, although its exact function remains unknown (Schoenberger & Tschesche, 1981).

Role in Elastase Activity

Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester is identified as a highly specific substrate for elastase, providing a tool for studying elastase activity in crude preparations and understanding the enzyme's role in physiological and pathological processes (Gertler & Hofmann, 1970).

Peptidoglycan Biosynthesis

Research into D-alanyl-D-alanine-adding enzymes from Escherichia coli, which incorporate D-alanyl residues into the bacterial cell wall peptidoglycan, highlights the role of acetylalanyl peptides in bacterial growth and resistance mechanisms. Targeting this pathway could provide new strategies for developing antibacterial agents (Duncan, van Heijenoort, & Walsh, 1990).

Structural Analysis and Spectroscopy

Vibrational spectroscopy studies have utilized peptides, including acetylalanyl-alanyl-alanine, to understand protein and DNA structure, hydration, and the binding of biomolecules. These studies contribute to our knowledge of how peptides interact with other molecules and their roles in biological systems (Jalkanen et al., 2006).

Antibacterial and Immunogenic Properties

The enzymatic synthesis of the l-alanyl-l-alanine side chain of the peptidoglycan precursors in Enterococcus faecalis using purified enzymes demonstrates the significance of peptides like acetylalanyl-alanyl-alanine in the bacterial cell wall structure and the potential for targeting these pathways in antibacterial strategies (Bouhss et al., 2002).

Propiedades

IUPAC Name |

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZJRQOAVRANIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935076 |

Source

|

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylalanyl-alanyl-alanyl-alanine | |

CAS RN |

15483-58-6 |

Source

|

| Record name | Acetylalanyl-alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)

![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)

![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)